2-[(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Description
2-[(4-{[(3-Acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a structurally complex acetamide derivative featuring a 1,3-thiazole core substituted with a sulfanyl-linked acetamide moiety, a 3-acetamidophenyl carbamoyl group, and a 3-methoxyphenyl substituent.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-14(27)23-15-5-3-6-16(9-15)24-20(28)11-18-12-31-22(26-18)32-13-21(29)25-17-7-4-8-19(10-17)30-2/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSURYWSOIKYDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a thiazole-derived organic molecule with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article examines its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₈N₄O₃S
- Molecular Weight : 358.4 g/mol
- CAS Number : 921778-03-2
The compound features a thiazole ring system, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The structural complexity allows for interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes in cells. The thiazole moiety is known to facilitate:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Morphological changes indicative of apoptosis have been observed in treated cells, suggesting that the compound may trigger programmed cell death pathways.
- Cell Signaling Modulation : It may interfere with cellular signaling pathways that regulate growth and survival.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma and glioblastoma multiforme, with IC₅₀ values in the nanomolar range. These findings suggest a potent antiproliferative effect compared to standard chemotherapeutics like etoposide .
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| Breast Adenocarcinoma | 0.5 | |
| Glioblastoma Multiforme | 0.7 | |
| A431 (Skin Cancer) | <1.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent .
Case Studies
-
Cytotoxicity Assessment :
A study conducted on a panel of thiazole derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against multiple cancer cell lines. The study emphasized structure-activity relationships (SAR), indicating that modifications on the phenyl rings could enhance activity . -
Mechanistic Insights :
Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins while forming fewer hydrogen bonds, which may contribute to its efficacy in disrupting protein functions critical for tumor growth .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with thiazole derivatives exhibit significant anticancer properties. The thiazole moiety is known to interact with various biological targets, potentially inhibiting tumor growth. For instance, a study highlighted the efficacy of thiazole-containing compounds in inducing apoptosis in cancer cells through the modulation of apoptotic pathways .
-
Antimicrobial Properties :
- The compound's structure suggests potential antimicrobial activity. Research has shown that thiazole derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics. A study demonstrated that similar thiazole-based compounds displayed inhibitory effects against Gram-positive and Gram-negative bacteria .
-
Anti-inflammatory Effects :
- Inflammation is a common pathway in many diseases, including cancer and autoimmune disorders. Thiazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This makes them promising candidates for treating inflammatory diseases .
Biological Mechanisms
The compound's biological activity can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The presence of the thiazole ring and the acetamido group may facilitate interactions with enzymes involved in cancer progression or inflammation.
- Receptor Modulation : The compound may act as a modulator for G protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways related to cancer and inflammation .
Anticancer Research
A case study involving a series of thiazole derivatives, including this compound, showed promising results in vitro against several cancer cell lines. The study reported a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound was tested against a panel of bacterial strains. Results indicated that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent.
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Analogues
The target compound shares key structural motifs with several acetamide derivatives, differing primarily in substituents and heterocyclic cores. Below is a comparative analysis:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., dichlorophenyl in ) may enhance stability and receptor binding, whereas electron-donating groups (e.g., 3-methoxyphenyl in the target compound) could improve solubility or modulate metabolic pathways.
Comparison with Target Compound :
- The target compound likely requires multi-step synthesis, including thiazole ring formation, sulfanyl-acetamide coupling, and carbamoylation. Evidence suggests carbodiimide-mediated coupling (e.g., EDCl) as a viable method for acetamide-thiazole linkages, while demonstrates acetylation protocols for sulfonamide intermediates.
Physicochemical and Spectroscopic Properties
- Melting Points : Thiazole-acetamides in melt at 459–461 K (~186–188°C), while sulfanilamide derivatives in show lower melting points (174–176°C). The target compound’s melting point is expected to align with these ranges.
- Spectroscopic Data :
- ¹H NMR : Acetamide protons in similar compounds resonate at δ ~10.33 (s, NH, ), while thiazole protons appear at δ ~7.75 (s, ).
- MS : Molecular ions for thiazole-acetamides are observed at m/z = 299.34 [M+H]⁺ (), suggesting the target compound’s molecular weight could exceed 500 Da based on its complex structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
